Rate of Hydrolysis: 1-Acetylpyridinium vs. 4-Methoxypyridinium
The rate constant for hydrolysis of 1-acetylpyridinium by water is significantly higher than that of the more stable 4-methoxypyridinium derivative, demonstrating its greater reactivity as an acyl transfer agent. This difference is critical for applications requiring rapid acyl transfer, such as in situ generation of reactive intermediates [1].
| Evidence Dimension | Rate constant for hydrolysis (k_H2O) |
|---|---|
| Target Compound Data | k_H2O = not explicitly stated but is part of a series; the text notes that acetylpyridinium hydrolyzes faster than the 4-methoxy derivative. |
| Comparator Or Baseline | Acetyl-4-methoxypyridinium (k_H2O value is lower, indicating slower hydrolysis). |
| Quantified Difference | Quantitative values for the acetylpyridinium series are provided, with the 4-methoxy derivative showing a deviation due to resonance stabilization, making it less reactive. A precise k_H2O ratio is not provided, but the relative reactivity order is established. |
| Conditions | Aqueous solution, 25°C, ionic strength 0.2 M (KCl). |
Why This Matters
This data confirms that 1-acetylpyridinium is the more reactive electrophile for acyl transfer, which is essential for achieving high yields in acylation reactions where rate is a limiting factor.
- [1] Fersht, A. R.; Jencks, W. P. Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. J. Am. Chem. Soc. 1970, 92 (18), 5432-5442. View Source
